2-Amino-1-(4-methoxyphenyl)propan-1-ol

Catalog No.
S12559368
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-methoxyphenyl)propan-1-ol

Product Name

2-Amino-1-(4-methoxyphenyl)propan-1-ol

IUPAC Name

2-amino-1-(4-methoxyphenyl)propan-1-ol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3

InChI Key

OAUQWSYUJGFNKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)N

2-Amino-1-(4-methoxyphenyl)propan-1-ol is an organic compound characterized by its amino group and a methoxy-substituted phenyl group. Its molecular formula is C11H17NO2, and it has a molecular weight of 195.26 g/mol. The compound features a chiral center, which contributes to its potential biological activity and makes it significant in medicinal chemistry. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

  • Oxidation: The amino group can be oxidized to form imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

These reactions make the compound versatile for further synthetic applications in organic chemistry .

Research indicates that 2-Amino-1-(4-methoxyphenyl)propan-1-ol exhibits notable biological activity. It has been studied for its potential role in enzyme inhibition and interactions with various biological macromolecules. The mechanism of action involves the formation of hydrogen bonds between the amino group and specific enzymes or receptors, while the methoxyphenyl moiety may engage in hydrophobic interactions. These properties suggest its utility in drug development and therapeutic applications .

Several methods have been developed for synthesizing 2-Amino-1-(4-methoxyphenyl)propan-1-ol:

  • Reduction of Ketones: One common method involves the reduction of 4-methoxyphenylacetone using chiral reducing agents to ensure the formation of the desired enantiomer.
  • Enzymatic Synthesis: In industrial settings, biocatalysts or enzymes can be employed to achieve high enantioselectivity, providing a sustainable route for large-scale production .
  • Multi-step Reactions: Alternative synthetic routes may involve multi-step reactions where starting materials are transformed through various intermediates to yield the final product .

2-Amino-1-(4-methoxyphenyl)propan-1-ol has diverse applications across several fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various therapeutic agents.
  • Chemical Research: Used as a chiral building block in organic synthesis, facilitating the creation of complex molecules.
  • Biological Studies: Investigated for its potential effects on biological systems and interactions with enzymes .

Studies on 2-Amino-1-(4-methoxyphenyl)propan-1-ol have focused on its interactions with biological targets. Its amino group allows it to form hydrogen bonds with enzymes, while its methoxy group contributes to hydrophobic interactions. These interactions can modulate enzyme activity, making it a candidate for further exploration in enzyme inhibition studies and drug design .

Several compounds share structural similarities with 2-Amino-1-(4-methoxyphenyl)propan-1-ol:

Compound NameStructureUnique Features
(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-olSimilar backboneDifferent optical activity
2-amino-1-(4-hydroxyphenyl)ethan-1-olHydroxy instead of methoxyPotentially different solubility and reactivity
2-amino-1-(4-methylphenyl)ethan-1-olMethyl instead of methoxyVariation in electronic properties

The uniqueness of 2-Amino-1-(4-methoxyphenyl)propan-1-ol lies in its specific chiral configuration and the combination of both an amino group and a methoxy-substituted phenyl group, which enhances its reactivity and biological activity compared to these similar compounds .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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